REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH:7]([CH:8]=[C:9]([Cl:11])[Cl:10])[O:6][C:4](=[O:5])[CH2:3]1.[ClH:13].[CH3:14]O>>[CH3:1][C:2]([CH3:12])([CH:7]([Cl:13])[CH:8]=[C:9]([Cl:11])[Cl:10])[CH2:3][C:4]([O:6][CH3:14])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)OC1C=C(Cl)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled into the solution for about 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the excess hydrogen chloride and methanol were distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was further subjected to distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OC)(C(C=C(Cl)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |